Einecs 255-965-2
Overview
Description
Preparation Methods
The synthesis of 1,3-dihydro-5,6-bis[(2-hydroxy-1-naphthyl)methylene]amino-2H-benzimidazol-2-onato(2-)-N5,N6,O5,O6]nickel involves the reaction of 2-hydroxy-1-naphthaldehyde with 1,3-diaminobenzene in the presence of nickel salts. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Chemical Reactions Analysis
1,3-dihydro-5,6-bis[(2-hydroxy-1-naphthyl)methylene]amino-2H-benzimidazol-2-onato(2-)-N5,N6,O5,O6]nickel undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized nickel complexes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nickel center.
Substitution: The compound can undergo substitution reactions where ligands around the nickel center are replaced by other ligands, such as phosphines or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts like palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various nickel complexes with different ligand environments .
Scientific Research Applications
1,3-dihydro-5,6-bis[(2-hydroxy-1-naphthyl)methylene]amino-2H-benzimidazol-2-onato(2-)-N5,N6,O5,O6]nickel has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique coordination chemistry and ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 1,3-dihydro-5,6-bis[(2-hydroxy-1-naphthyl)methylene]amino-2H-benzimidazol-2-onato(2-)-N5,N6,O5,O6]nickel involves its ability to coordinate with various ligands and substrates. The nickel center can undergo redox reactions, facilitating electron transfer processes. The compound can also interact with biological molecules, such as proteins and nucleic acids, through coordination bonds, hydrogen bonding, and π-π interactions. These interactions can modulate the activity of enzymes and other biological targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1,3-dihydro-5,6-bis[(2-hydroxy-1-naphthyl)methylene]amino-2H-benzimidazol-2-onato(2-)-N5,N6,O5,O6]nickel include other nickel complexes with similar ligand environments, such as:
Nickel(II) bis(acetylacetonate): This compound has a similar coordination environment but with acetylacetonate ligands instead of naphthyl and benzimidazole ligands.
Nickel(II) bis(diphenylphosphino)ethane: This compound features diphenylphosphino ligands, providing different electronic and steric properties compared to the naphthyl and benzimidazole ligands.
The uniqueness of 1,3-dihydro-5,6-bis[(2-hydroxy-1-naphthyl)methylene]amino-2H-benzimidazol-2-onato(2-)-N5,N6,O5,O6]nickel lies in its specific ligand environment, which imparts distinct electronic and steric properties, making it suitable for specific catalytic and biological applications .
Properties
IUPAC Name |
nickel(2+);1-[[6-[(2-oxidonaphthalen-1-yl)methylideneamino]-2-oxo-1,3-dihydrobenzimidazol-5-yl]iminomethyl]naphthalen-2-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N4O3.Ni/c34-27-11-9-17-5-1-3-7-19(17)21(27)15-30-23-13-25-26(33-29(36)32-25)14-24(23)31-16-22-20-8-4-2-6-18(20)10-12-28(22)35;/h1-16,34-35H,(H2,32,33,36);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJCUHZTPCIQQT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C=C4C(=C3)NC(=O)N4)N=CC5=C(C=CC6=CC=CC=C65)[O-])[O-].[Ni+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18N4NiO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014928 | |
Record name | (1,3-Dihydro-5,6-bis(((2-hydroxy-1-naphthyl)methylene)amino)-2H-benzimidazol-2-onato(2-)-N5,N6,O5,O6)nickel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42844-93-9 | |
Record name | Nickel, (1,3-dihydro-5,6-bis(((2-(hydroxy-kappaO)-1-naphthalenyl)methylene)amino-kappaN)-2H-benzimidazol-2-onato(2-))-, (SP-4-2)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042844939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nickel, [1,3-dihydro-5,6-bis[[[2-(hydroxy-.kappa.O)-1-naphthalenyl]methylene]amino-.kappa.N]-2H-benzimidazol-2-onato(2-)]-, (SP-4-2)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (1,3-Dihydro-5,6-bis(((2-hydroxy-1-naphthyl)methylene)amino)-2H-benzimidazol-2-onato(2-)-N5,N6,O5,O6)nickel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,3-dihydro-5,6-bis[[(2-hydroxy-1-naphthyl)methylene]amino]-2H-benzimidazol-2-onato(2-)-N5,N6,O5,O6]nickel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.